molecular formula C11H13N3O2 B13182912 1-(4-Nitro-1H-indol-3-yl)propan-2-amine

1-(4-Nitro-1H-indol-3-yl)propan-2-amine

Cat. No.: B13182912
M. Wt: 219.24 g/mol
InChI Key: NBBCSVBACICFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitro-1H-indol-3-yl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a nitro group at the 4-position of the indole ring and a propan-2-amine side chain at the 3-position.

Chemical Reactions Analysis

1-(4-Nitro-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-(4-Nitro-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives such as:

These comparisons highlight the unique features of this compound, such as the presence of the nitro group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(4-nitro-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C11H13N3O2/c1-7(12)5-8-6-13-9-3-2-4-10(11(8)9)14(15)16/h2-4,6-7,13H,5,12H2,1H3

InChI Key

NBBCSVBACICFLE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.